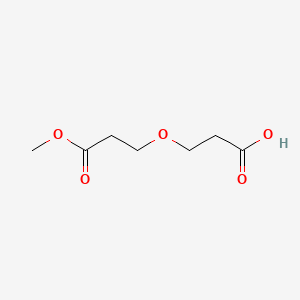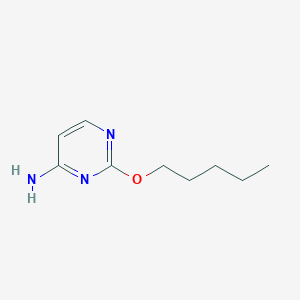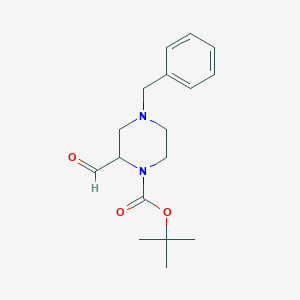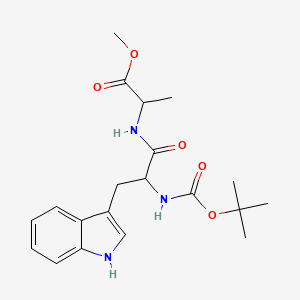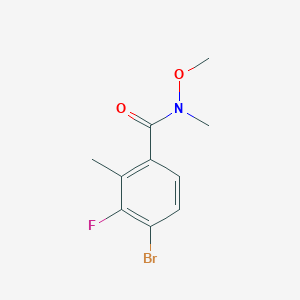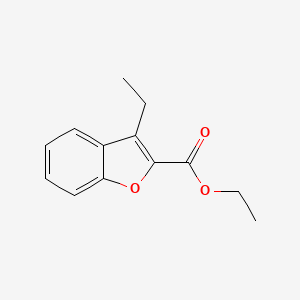![molecular formula C12H15NO6 B14013693 2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid CAS No. 7399-89-5](/img/structure/B14013693.png)
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
The synthesis of 2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid typically involves the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the condensation process. The resulting product is then characterized using various spectroscopic techniques, including ultraviolet-visible spectroscopy, FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC-MS) .
Analyse Des Réactions Chimiques
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Condensation: As mentioned in the preparation methods, the compound itself is formed through a condensation reaction.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has shown potential as an antibacterial agent, particularly against E.
Medicine: Its antibacterial properties make it a candidate for the development of new antibacterial drugs.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The antibacterial activity of 2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid is primarily due to its ability to bind to bacterial proteins and inhibit their function . The compound’s molecular structure allows it to interact with specific bacterial enzymes, disrupting their normal activity and leading to bacterial cell death. This mechanism of action is supported by molecular docking studies that show a high binding affinity for bacterial proteins .
Comparaison Avec Des Composés Similaires
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid can be compared to other similar compounds, such as:
Nicotinic Acid Derivatives: Compounds like 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid share structural similarities and exhibit comparable antibacterial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
7399-89-5 |
|---|---|
Formule moléculaire |
C12H15NO6 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H8O5.C2H7NO/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15;3-1-2-4/h1-5,11H,(H,12,13)(H,14,15);4H,1-3H2 |
Clé InChI |
KKSNLUODLLYPTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


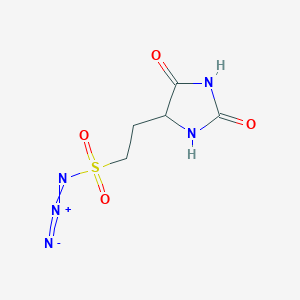
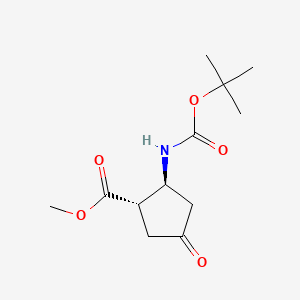
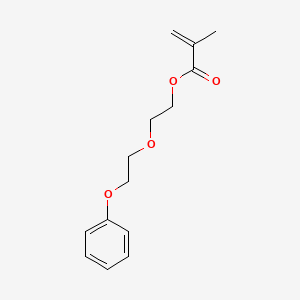
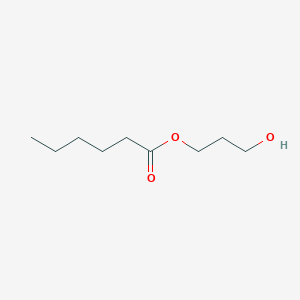
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)

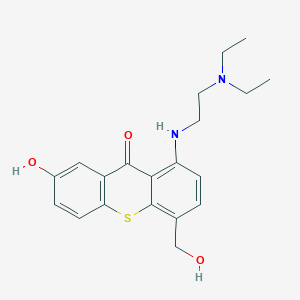
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
